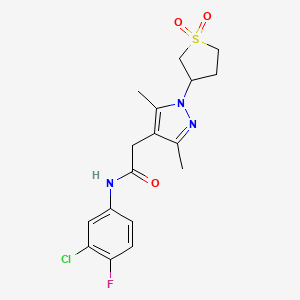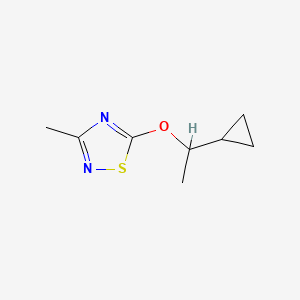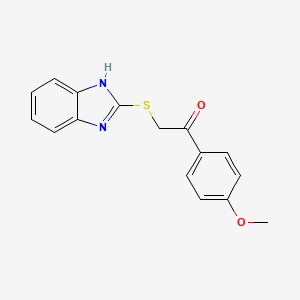
N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a chemical compound with the molecular formula C17H19ClFN3O3S and a molecular weight of 399.87. It has been studied as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .
Synthesis Analysis
The synthesis of this compound involves the pairing of a new ether-based scaffold with a novel sulfone-based head group . The specific details of the synthesis process are not provided in the available sources.Applications De Recherche Scientifique
Anti-inflammatory Activity : Research on derivatives of the compound demonstrates significant anti-inflammatory activity, highlighting the therapeutic potential of this chemical class. Derivatives synthesized by reacting pyrazole with substitutions at phenyl and benzofuran positions with various substituted acetamides showed notable anti-inflammatory effects, indicating the compound's relevance in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Molecular Conformations and Hydrogen Bonding : Studies on molecular conformations and hydrogen bonding patterns of related compounds reveal intricate details about their crystal structures. These insights are crucial for understanding the compound's interactions at the molecular level, which is essential for designing drugs with desired properties (Narayana et al., 2016).
Isostructural Analysis : Isostructural analysis of related compounds provides essential data on their crystalline forms, offering valuable information for material science applications. Such studies contribute to the knowledge base necessary for developing compounds with specific physical and chemical properties (Kariuki et al., 2021).
Pesticide Potential : The structural characterization of N-derivatives of related compounds indicates their potential as pesticides. X-ray powder diffraction characterization of these compounds showcases their promise in agricultural applications, pointing towards the versatility of this chemical class (Olszewska et al., 2011).
Coordination Complexes and Antioxidant Activity : The synthesis and characterization of coordination complexes derived from pyrazole-acetamide derivatives, and their significant antioxidant activity, further exemplify the compound's potential in medicinal chemistry. These findings underscore the importance of such compounds in developing new therapeutic agents (Chkirate et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O3S/c1-10-14(8-17(23)20-12-3-4-16(19)15(18)7-12)11(2)22(21-10)13-5-6-26(24,25)9-13/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSOUOOPAYWDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-fluorophenyl)methoxy]pyran-4-one](/img/structure/B2631174.png)
![1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2631175.png)
![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2631177.png)


![(Z)-2-(2-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2631182.png)


![3-(4-chlorobenzyl)-1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631186.png)
![3-amino-N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2631187.png)


![6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2631191.png)